

Application Notes and Protocols: Domiodol for Laryngectomized Patients

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Domiodol

Cat. No.: B1211878

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Introduction

Domiodol is an organic iodinated mucolytic and expectorant agent.[1][2] Its application in post-operative laryngectomized patients with permanent tracheostomy is aimed at improving respiratory parameters by reducing the viscosity of sputum and facilitating its expectoration.[2] These application notes provide a comprehensive overview of the available data on **Domiodol**, including its mechanism of action, dosage information from clinical trials, and detailed protocols for preclinical and clinical assessment of its mucolytic efficacy.

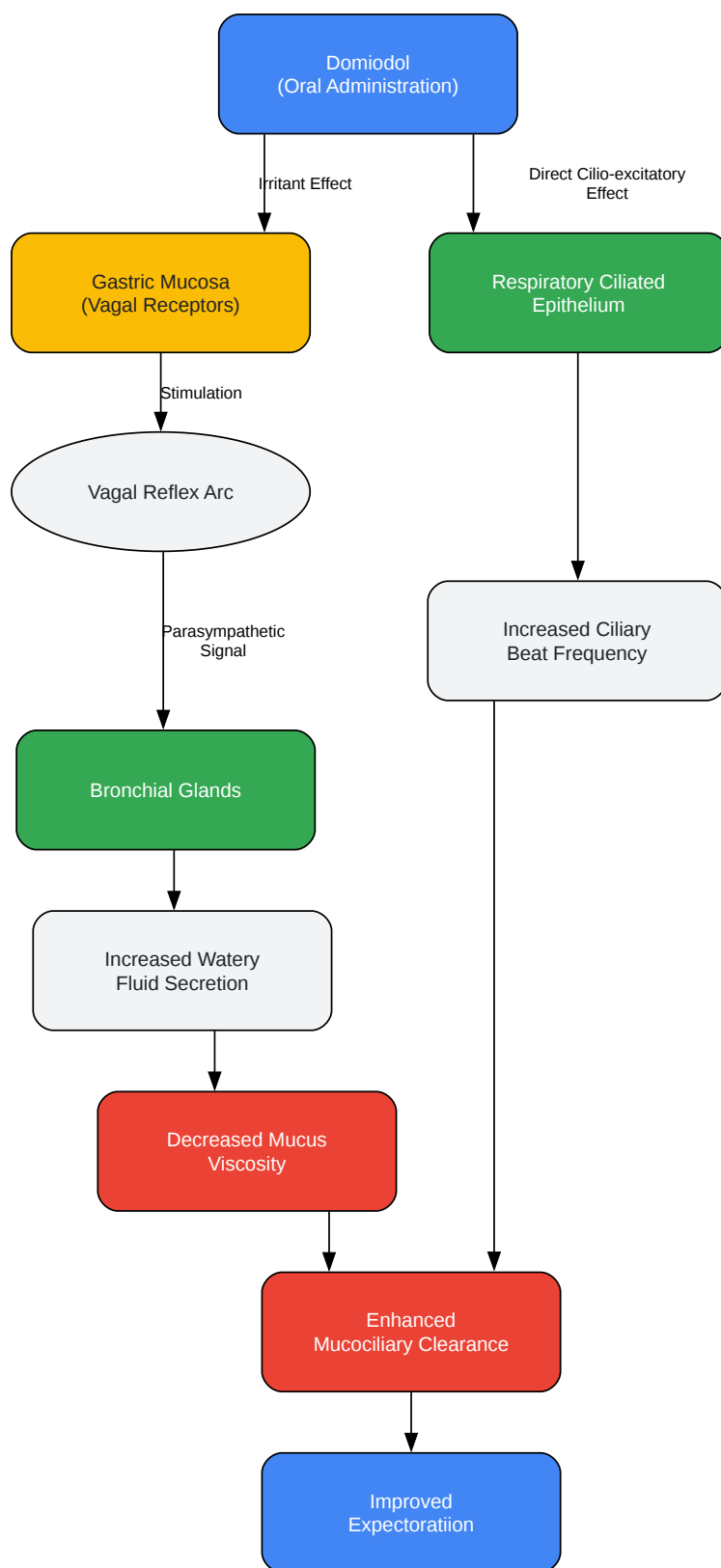
Mechanism of Action

Domiodol's primary mechanism of action as a mucolytic and expectorant is attributed to its properties as an organic iodinated compound. It is believed to work through two main pathways:

- **Increased Respiratory Tract Fluid Secretion:** **Domiodol** has been shown to increase the secretion of respiratory tract fluid. This is thought to be a result of stimulating bronchial mucous secretions, potentially via a vagally mediated reflex action on the gastric mucosa, a mechanism proposed for saline expectorants.[3]
- **Cilio-excitatory Effect:** **Domiodol** has demonstrated a marked cilio-excitatory effect, which enhances the clearance of mucus from the respiratory tract.[4]

While other mechanisms for **Domiodol** have been suggested, such as modulation of serotonin and dopamine receptors or inhibition of cyclooxygenase (COX) enzymes, its efficacy in laryngectomized patients is primarily associated with its mucolytic and expectorant properties.

Signaling Pathway for Mucolytic and Expectorant Action



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Proposed mechanism of **Domiodol's** mucolytic action.

Dosage and Administration in Laryngectomized Patients

A double-blind, placebo-controlled, randomized pilot study involving 20 post-operative laryngectomized patients with permanent tracheostomy established the following dosage regimen:

Parameter	Value
Drug	Domiodol
Dosage	60 mg
Frequency	Three times a day (t.i.d.)
Route of Administration	Oral
Treatment Duration	Average of 2 weeks in hospital followed by a 4-month follow-up at home. [2]

Clinical Trial Data in Laryngectomized Patients

The aforementioned pilot study demonstrated a statistically and clinically significant improvement in respiratory parameters for patients treated with **Domiodol** compared to a placebo group.[\[2\]](#)

Parameter Assessed	Outcome in Domiodol Group
Cough Intensity	Significantly improved
Sputum Quantity	Significantly improved
Sputum Quality	Significantly improved
Expectoration Difficulty	Significantly improved

The improvement in the **Domiodol**-treated patients was observed to be earlier and greater than that in the placebo-treated patients.[\[2\]](#)

Preclinical Pharmacology Data

Animal studies have provided quantitative data on the pharmacological effects of **Domiodol**.

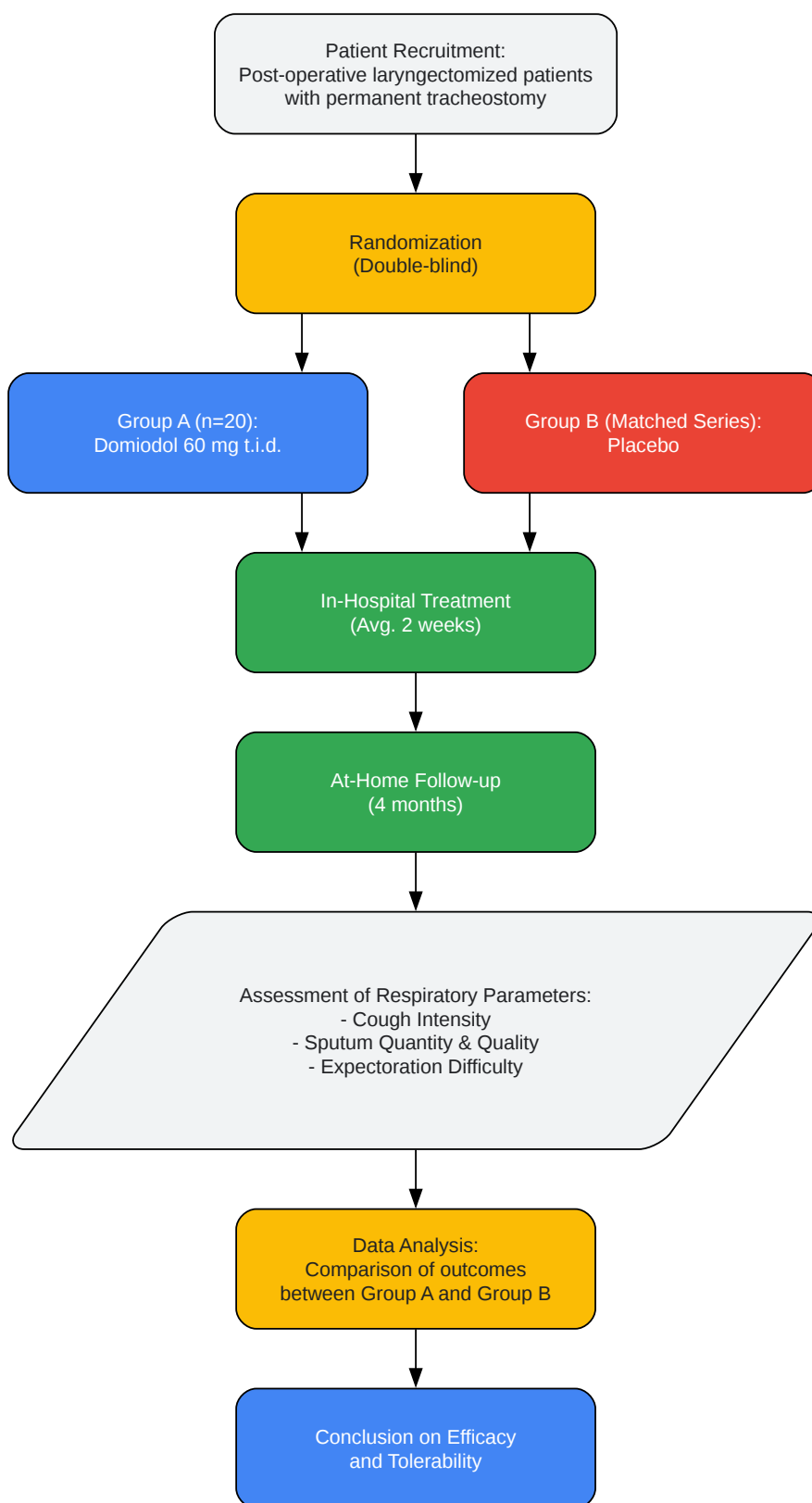
Animal Model	Dosage (Oral)	Effect
Rabbits	50-200 mg/kg	Dose-related increase in respiratory tract fluid.[4]
Rabbits with SO2-induced bronchitis	50 and 100 mg/kg	Significantly reduced viscosity of sputum.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of **Domiodol**'s efficacy.

Clinical Trial Protocol for Laryngectomized Patients

This protocol is based on the methodology described in the pilot study of **Domiodol** in post-operative laryngectomized patients.[2]



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- To cite this document: BenchChem. [Application Notes and Protocols: Domiodol for Laryngectomized Patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211878#domiodol-dosage-for-laryngectomized-patients]

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Phone: (601) 213-4426

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